Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate
Overview
Description
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate is a synthetic organic compound that features a piperazine ring, a fluorobenzyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate typically involves multi-step reactions. One common method includes the reaction of 4-acetylpiperazine with 2-fluorobenzyl chloride to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorobenzyl group may enhance binding affinity and selectivity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(4-methylpiperazin-1-yl)-2-fluorobenzylcarbamate
- Tert-butyl 3-(4-ethylpiperazin-1-yl)-2-fluorobenzylcarbamate
- Tert-butyl 3-(4-phenylpiperazin-1-yl)-2-fluorobenzylcarbamate
Uniqueness
Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate is unique due to the presence of the acetyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity
Properties
IUPAC Name |
tert-butyl N-[[3-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3/c1-13(23)21-8-10-22(11-9-21)15-7-5-6-14(16(15)19)12-20-17(24)25-18(2,3)4/h5-7H,8-12H2,1-4H3,(H,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHSKUIHYDDXLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2F)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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